

Structural Analogs of Enterobactin: A Technical Guide to Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *Enterobactin*

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For Researchers, Scientists, and Drug Development Professionals

Enterobactin, a cyclic triserine lactone-based tricatecholate siderophore produced by various bacteria, exhibits an exceptionally high affinity for ferric iron (Fe^{3+}), with a formation constant (K_f) of 1049 M^{-1} [1]. This remarkable iron-chelating capability plays a crucial role in bacterial survival and virulence by facilitating iron acquisition in iron-limited host environments[2]. The unique structure and potent iron-binding properties of **enterobactin** have spurred significant interest in the design and synthesis of its structural analogs. These analogs offer valuable tools for probing the mechanisms of siderophore-mediated iron uptake, developing novel therapeutic agents, and advancing drug delivery systems.

This technical guide provides an in-depth overview of the core aspects of **enterobactin** analogs, including their synthesis, physicochemical properties, and diverse applications. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of microbiology, medicinal chemistry, and bioinorganic chemistry.

Classification and Properties of Enterobactin Analogs

Structural analogs of **enterobactin** can be broadly categorized into two main classes: biomimetic analogs that retain the trilactone scaffold and artificial analogs that utilize alternative backbone structures.

Biomimetic Analogs

These analogs maintain the fundamental triserine lactone core of **enterobactin** but may feature modifications to the catechol chelating groups or the lactone ring itself. A key example is "hopobactin," where the catechol moieties are replaced by 3-hydroxy-1-methyl-2(1H)-pyridinonate (3,2-HOPO) groups[3]. While retaining the trilactone scaffold, hopobactin exhibits a lower iron stability constant compared to **enterobactin**, highlighting the critical role of the catechol groups in achieving exceptionally high iron affinity[3].

Artificial Analogs

Artificial analogs replace the trilactone backbone with various synthetic scaffolds, offering greater modularity and stability. Common scaffolds include:

- **TREN-based Analogs:** Tris(2-aminoethyl)amine (TREN) serves as a popular tripodal scaffold. TRENCAM, a TREN-based tricatecholate, demonstrates a high affinity for iron, though lower than that of **enterobactin**[4][5]. The introduction of amino acid spacers between the TREN backbone and the catechol groups can further modulate the stability of the resulting iron complexes[4][6].
- **Saccharide-based Analogs:** Utilizing carbohydrates as a scaffold provides advantages such as increased water solubility and chirality, which can influence biological recognition[7][8]. These analogs have shown Fe(III) affinities comparable to or greater than other **enterobactin** models and are thermodynamically capable of removing iron from transferrin[7].
- **Other Scaffolds:** A variety of other scaffolds, such as 1,3,5-tris(aminomethyl)benzene (TRAM) and macrocyclic peptides, have also been explored to create **enterobactin** analogs with tailored properties[9].

Quantitative Comparison of Iron-Binding Properties

The iron-binding affinity of **enterobactin** and its analogs is a critical parameter for their function. This is typically quantified by the formation constant ($\log \beta_{110}$) or the pM value, which represents the negative logarithm of the free Fe^{3+} concentration at a specific pH (usually 7.4) and total ligand and iron concentrations.

Compound	Scaffold	Chelating Group	log β_{110}	pM	Reference(s)
Enterobactin	Trilactone	Catechol	49	35.5	[3]
Enantioenterobactin	Trilactone	Catechol	-	-	[5][10]
Hopobactin	Trilactone	3,2-HOPO	26.4	-	[3]
TRENCAM	TREN	Catechol	43.6	30.8	[3][4][5]
Saccharide Analog (H ₆ L ^A)	Glucopyranoside	Catechol	41.38	28.6	[7]
Saccharide Analog (H ₆ L ^B)	Glucopyranoside	Catechol	46.38	28.3	[7]

Experimental Protocols

Synthesis of Enterobactin Analogs

A significant advancement in the synthesis of biomimetic analogs was the development of a one-step, high-yield synthesis of the macrocyclic triserine trilactone scaffold[3].

Methodology:

- Starting Material: N-tritylserine.
- Cyclization: The cyclization is achieved using a stannoxane template-mediated reaction. This method avoids the previously challenging β -lactonization step.
- Deprotection: The trityl protecting groups are removed to yield the trilactone amine.
- Functionalization: The desired chelating groups (e.g., protected 2,3-dihydroxybenzoic acid) are coupled to the amine groups of the trilactone scaffold.
- Final Deprotection: Removal of any remaining protecting groups yields the final **enterobactin** analog.

Solid-phase synthesis offers a rapid and efficient method for generating libraries of **enterobactin** analogs with diverse structures^{[11][12]}.

Methodology:

- **Resin Attachment:** The initial building block, typically a protected amino acid, is attached to a solid support (resin).
- **Iterative Coupling:** Subsequent protected amino acids and the catechol-containing moieties are sequentially coupled to the resin-bound precursor.
- **Cleavage:** Once the desired linear precursor is assembled, it is cleaved from the solid support.
- **Cyclization (if applicable):** For analogs with a cyclic backbone, the linear precursor is cyclized in solution.
- **Purification:** The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Determination of Iron(III) Binding Affinity

The stability constants of iron(III)-siderophore complexes are commonly determined using spectrophotometric or potentiometric titrations.

Methodology:

- **Solution Preparation:** Prepare a solution of the **enterobactin** analog in a suitable buffer (e.g., MES, HEPES) at a constant ionic strength.
- **Titration:** Titrate the ligand solution with a standardized solution of FeCl_3 .
- **Data Acquisition:** Record the UV-Vis absorbance spectrum after each addition of the iron solution. The formation of the Fe(III)-siderophore complex results in characteristic changes in the spectrum, typically the appearance of a ligand-to-metal charge transfer (LMCT) band in the visible region.

- **Data Analysis:** The absorbance data at multiple wavelengths are fitted to a binding model using specialized software to calculate the formation constant (β_{110}).

Methodology:

- **Solution Preparation:** Prepare a solution containing the **enterobactin** analog, a known concentration of HCl, and a background electrolyte (e.g., KCl).
- **Titration:** Titrate the solution with a standardized, carbonate-free solution of KOH.
- **Data Acquisition:** Record the potential (mV) after each addition of the titrant using a calibrated pH electrode.
- **Data Analysis:** The titration data are analyzed to determine the protonation constants of the ligand. A subsequent titration in the presence of a known concentration of Fe(III) allows for the determination of the iron-binding constants.

Assessment of Biological Activity

This assay determines the ability of an **enterobactin** analog to promote the growth of a siderophore-deficient bacterial strain under iron-limiting conditions[11].

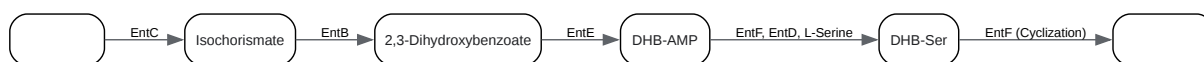
Methodology:

- **Bacterial Strain:** Use a bacterial mutant strain that is incapable of synthesizing its own siderophores (e.g., an entA mutant of E. coli).
- **Culture Conditions:** Grow the bacteria in an iron-deficient minimal medium.
- **Assay Setup:** In a microplate format, add varying concentrations of the test **enterobactin** analog (pre-complexed with iron) to the bacterial cultures. Include positive (**enterobactin**) and negative (no siderophore) controls.
- **Incubation:** Incubate the microplate under appropriate conditions (e.g., 37°C, shaking).
- **Growth Measurement:** Measure the optical density (e.g., at 600 nm) at regular intervals or at a fixed endpoint to determine bacterial growth.

Key Pathways and Workflows

Enterobactin Biosynthesis Pathway

Enterobactin is synthesized from chorismate, a precursor in the aromatic amino acid biosynthesis pathway, through a series of enzymatic steps encoded by the *ent* gene cluster[1][2][13].

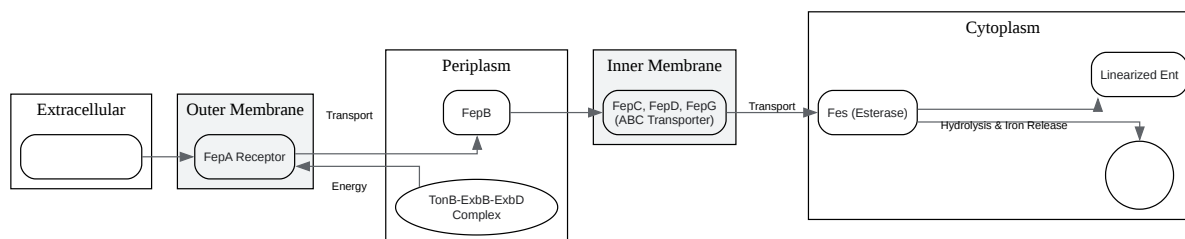


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Caption: Simplified pathway of **enterobactin** biosynthesis in *E. coli*.

Enterobactin-Mediated Iron Uptake

The ferric-**enterobactin** complex is recognized by specific outer membrane receptors and transported into the bacterial cell via a TonB-dependent mechanism[2][13][14][15].



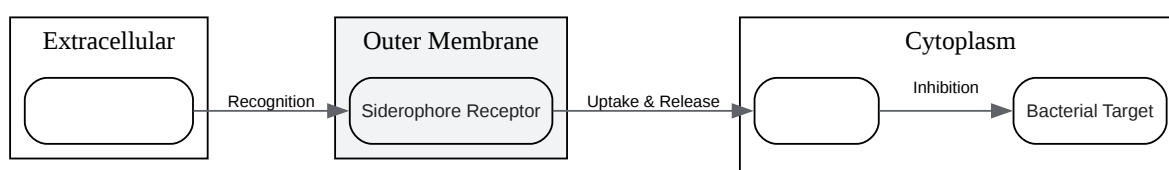
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Caption: **Enterobactin**-mediated iron uptake pathway in Gram-negative bacteria.

Applications in Drug Development

"Trojan Horse" Strategy for Antimicrobial Delivery

The high-affinity iron uptake systems of bacteria can be exploited to deliver antimicrobial agents into the cell. In this "Trojan horse" approach, an antibiotic is conjugated to an **enterobactin** analog[2][16]. The resulting conjugate is recognized by the bacterial siderophore receptors and actively transported into the cell, thereby increasing the intracellular concentration of the antibiotic and enhancing its efficacy. This strategy is particularly promising for overcoming the outer membrane permeability barrier of Gram-negative bacteria.



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Caption: The "Trojan Horse" strategy for antibiotic delivery using siderophore analogs.

Conclusion

Structural analogs of **enterobactin** represent a versatile and powerful class of molecules with significant potential in both basic research and therapeutic development. By understanding their synthesis, properties, and biological interactions, researchers can continue to design and create novel compounds with tailored functions for a wide range of applications, from combating antibiotic resistance to developing new diagnostic tools. This guide provides a foundational understanding of these key aspects to aid in the advancement of this exciting field.

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